molecular formula C11H17NO B12544604 trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one CAS No. 657394-43-9

trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one

Cat. No.: B12544604
CAS No.: 657394-43-9
M. Wt: 179.26 g/mol
InChI Key: QIZMUNLEIQZDBA-UHFFFAOYSA-N
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Description

trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is a cyclopentenone derivative of interest in several areas of scientific inquiry. Cyclopentenone scaffolds are investigated for their potential biological activity, particularly in modulating key cellular signaling pathways. Research into analogous compounds suggests potential applications in the study of the NRF2-KEAP1 axis, a critical pathway for cellular defense against oxidative and electrophilic stress. Certain cyclopentenones can act as electrophilic signaling molecules that modify sensor cysteines on proteins like KEAP1, leading to NRF2 stabilization and the subsequent activation of antioxidant and cytoprotective gene programs . This mechanism is a fundamental area of study for understanding the cellular stress response and its implications in various disease models. Furthermore, structurally similar pyrrolidinyl cyclopentenones are explored in other contexts, such as the study of transient receptor potential (TRP) channels, which are involved in sensory biology . This reagent provides researchers with a specialized chemical tool to probe these complex biological mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

657394-43-9

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4,5-dimethyl-2-pyrrolidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C11H17NO/c1-8-7-10(11(13)9(8)2)12-5-3-4-6-12/h7-9H,3-6H2,1-2H3

InChI Key

QIZMUNLEIQZDBA-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(=O)C1C)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-2-cyclopenten-1-one with pyrrolidine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the areas of anti-inflammatory and anticancer research. Its ability to modulate specific biological pathways makes it a promising lead compound for new drug discovery.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentenones

Substituent-Driven Structural and Functional Differences

The compound’s structural analogs vary in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Key Substituents Notable Properties/Activities References
trans-4,5-Di(pyrrolidin-1-yl)cyclopent-2-en-1-one (4a) C₁₃H₂₀N₂O Dual pyrrolidinyl groups at C4/C5 Higher nitrogen content; used in green synthesis protocols .
trans-4,5-Bis(methyl(phenyl)amino)cyclopent-2-en-1-one (3a) C₁₉H₂₀N₂O Methyl(phenyl)amino groups at C4/C5 Enhanced steric bulk; potential for aromatic interactions .
2-Cyclopenten-1-one C₅H₆O Unsubstituted core Urease inhibitor; reduces NH₃ volatility in soils .
Terrein (trans-4,5-dihydroxy-3-[(E)-1-propenyl]-2-cyclopenten-1-one) C₈H₁₀O₃ Hydroxy and propenyl groups Cytotoxic activity; fungal origin .

Key Observations :

  • Bioactivity: While 2-cyclopenten-1-one exhibits urease inhibition, the target compound’s methyl and pyrrolidinyl groups may modulate this activity. For example, Eugenol (a phenolic compound) shows stronger urease inhibition than 2-cyclopenten-1-one, suggesting that electron-rich substituents enhance efficacy .
  • Thermal Stability: trans-Isomers of cyclopentenones (e.g., trans-1 in pyrolysis studies) exhibit higher thermal stability than cis counterparts, with decomposition initiating at ~475°C vs. 400°C for cis isomers . This suggests the trans-configuration in the target compound may confer resilience in high-temperature applications.

Biological Activity

Trans-4,5-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one is an organic compound with a unique cyclopentenone structure featuring a pyrrolidine ring. Its molecular formula is C11H17NOC_{11}H_{17}NO with a molecular weight of approximately 179.26 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • Cyclopentene Ring : A five-membered ring containing one double bond.
  • Pyrrolidine Substituent : A nitrogen-containing heterocycle contributing to the compound's reactivity and biological interactions.

Structural Formula

  • SMILES : CC1C=C(C(=O)C1C)N2CCCC2
  • InChI Key : QIZMUNLEIQZDBA-UHFFFAOYSA-N

Preliminary studies indicate that this compound exhibits several biological activities, primarily due to its dual functionality as an enone and a nitrogen heterocycle. The compound's reactivity with biological macromolecules suggests potential applications in:

  • Anticancer Activity : The compound may inhibit cell proliferation in certain cancer cell lines.
  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.

Case Studies and Research Findings

  • Cell Proliferation Inhibition :
    • A study demonstrated that compounds similar to this compound can suppress cell growth in recombinant Chinese hamster ovary (CHO) cells, enhancing monoclonal antibody production. This suggests a possible role in biopharmaceutical manufacturing by improving yields while maintaining cell viability .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies indicate that modifications in the pyrrolidine ring can significantly influence the biological activity of related compounds. For instance, 2,5-dimethylpyrrole was identified as a critical structural component that enhances productivity in cell cultures, suggesting that similar modifications could optimize this compound for specific applications .
  • Toxicological Assessments :
    • While specific toxicological data for this compound is limited, related compounds have shown varying degrees of cytotoxicity depending on their structural features. Future studies are necessary to evaluate the safety profile of this compound in vivo.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
3,4-Dimethyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-oneStructureSimilar substitution pattern but different methyl placement; potential for different reactivity.
2-(1-Pyrrolidinyl)-2-cyclopenten-1-oneStructureLacks methyl groups at the 4 and 5 positions; simpler structure may lead to different biological activities.
4-MethylcyclopenteneStructureA simpler alkene without the carbonyl functionality; serves as a base for comparison regarding reactivity and stability.

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